Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

Description

BenchChem offers high-quality Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

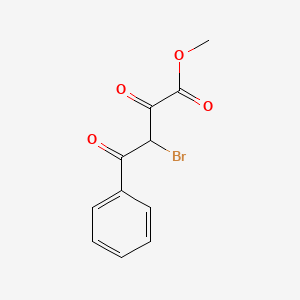

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWZFMIPUOKDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377408 | |

| Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59609-59-5 | |

| Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

[1]

Executive Summary & Retrosynthetic Strategy

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (also known as methyl 3-bromobenzoylpyruvate) is a highly functionalized 1,3-dicarbonyl system.[1] Its chemical utility stems from the lability of the C3-bromide, which allows for facile nucleophilic substitution or cyclization reactions.

The synthesis is approached via a two-stage linear sequence:

-

Claisen Condensation: Formation of the 2,4-dioxo scaffold (benzoylpyruvate) using acetophenone and dimethyl oxalate.[1]

-

Regioselective

-Bromination: Electrophilic halogenation at the activated C3 methylene bridge.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Reaction Scheme (Graphviz Visualization)

Figure 1: Linear synthetic pathway from commodity starting materials to the brominated target.

Step 1: Scaffold Synthesis (Claisen Condensation)

The formation of the parent diketo ester, Methyl 2,4-dioxo-4-phenylbutanoate , relies on the thermodynamic acidity of the alpha-protons in acetophenone.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Acetophenone | 1.0 | Nucleophile | Must be dry (<0.1% H2O).[1] |

| Dimethyl Oxalate | 1.2 | Electrophile | Excess ensures complete consumption of ketone.[1] |

| Sodium Methoxide (NaOMe) | 1.1 - 1.5 | Base | Use 25-30% wt solution in MeOH or freshly prepared solid.[1] |

| Methanol/THF | Solvent | Medium | THF improves solubility of the enolate intermediate.[1] |

Detailed Protocol

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Sodium Methoxide (1.2 equiv) in anhydrous Methanol. Cool to 0°C in an ice bath.

-

Condensation: Add Acetophenone (1.0 equiv) dropwise.[1][2] Stir for 15 minutes to generate the enolate (solution typically turns yellow).[1]

-

Addition: Add Dimethyl Oxalate (1.2 equiv) dissolved in minimal THF dropwise over 30 minutes. Maintain internal temperature <10°C to prevent polymerization.[1]

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The reaction mixture will thicken as the sodium enolate salt precipitates.[1]

-

Workup (Critical):

-

The reaction yields the sodium salt.[1] To isolate the free diketo ester, pour the mixture into ice-cold 1N HCl (excess).

-

Stir vigorously until a yellow precipitate forms (the free enol).

-

Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Wash with brine, dry over

, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Purification: Recrystallize from Methanol or Ethanol.

-

Target Appearance: Yellow crystalline solid.[1]

-

Step 2: Regioselective Bromination

The C3 position (flanked by carbonyls at C2 and C4) is highly acidic (

Mechanistic Insight

The reaction proceeds via the enol tautomer.[1] The bromine electrophile attacks the alkene of the enol, followed by proton loss.[1]

Reagents

-

Substrate: Methyl 2,4-dioxo-4-phenylbutanoate (from Step 1).[1][3]

-

Brominating Agent: Bromine (

) is preferred for atom economy, though N-Bromosuccinimide (NBS) is a milder solid alternative.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solvent: Chloroform (

) or Carbon Tetrachloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> is preferred for safety.

Detailed Protocol (Using )

-

Dissolution: Dissolve the diketo ester (1.0 equiv) in

(approx. 5 mL per mmol). -

Addition: Prepare a solution of Bromine (1.05 equiv) in

. Add this solution dropwise to the stirring substrate at RT.-

Visual Indicator: The deep red color of bromine should disappear almost instantly upon contact with the solution, indicating rapid consumption.[1]

-

Note: If the color persists, gentle heating (30-40°C) may be required to initiate the radical/ionic chain.

-

-

Reaction: Stir for 1–2 hours. Monitor by TLC (the product is less polar than the starting material) or NMR.[1]

-

Workup:

-

Wash the organic layer with 10% Sodium Thiosulfate (

) to quench unreacted bromine (red color fades to clear/yellow).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Wash with water and brine.[1]

-

Dry over anhydrous

and concentrate in vacuo at low temperature (<40°C). -

Warning:

-diketo halides are thermally unstable. Do not overheat.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Characterization Profile

The conversion is best monitored by

Comparative Data Table

| Feature | Methyl 2,4-dioxo-4-phenylbutanoate (Precursor) | Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (Target) |

| Appearance | Yellow needles/powder | Yellow to orange oil or low-melting solid |

| Signal often diminished or shifted; less stable enol.[3][4] | ||

| IR Spectroscopy | Broad OH (2500-3300), C=O (1730, 1600) | Sharp C=O doublet (1740, 1710, 1680); C-Br stretch (~600) |

| Mass Spec (M+) | 206 Da ( | 284/286 Da ( |

Tautomeric Equilibrium (Graphviz)[1]

Figure 2: The introduction of bromine at C3 influences the keto-enol equilibrium, often favoring the keto form more than the non-halogenated parent.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard:

-Halo ketones and esters are potent lachrymators (tear gas agents). All operations, especially the removal of solvent, must be performed in a well-ventilated fume hood.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Thermal Instability: The C-Br bond in this position is activated.[1] Prolonged heating can cause elimination of HBr or rearrangement.[1] Store the product at -20°C under inert atmosphere (Argon/Nitrogen).

-

Corrosivity: HBr byproduct is generated during the reaction (if using

). Ensure glassware is acid-resistant and traps are used.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

References

-

BenchChem. Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. Technical Support Center. (Accessed 2026).[1][5] Link

-

PubChem. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4.[1] National Library of Medicine. Link[1]

-

Sigma-Aldrich. Methyl 3-bromo-4-oxo-4-phenylbutanoate Product Page. (Note: Closely related isomer often used as reference for handling halo-keto esters).[1] Link[1]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Vol 26, No 4. (2015).[1][2][3][6][7][8] (Provides general procedure for the Claisen condensation scaffold). Link

-

MDPI. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. (Discusses the utility of diketo acid intermediates). Link[1]

Sources

- 1. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for Methyl 3-methylbutanoate (NP0045515) [np-mrd.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

"physical properties of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate"

[1][2][3]

Executive Summary

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (CAS: 59609-59-5) is a highly functionalized organic building block characterized by a reactive

Chemical Identity & Structural Characterization[3][5][6][7][8][9][10]

The compound belongs to the class of

| Attribute | Detail |

| IUPAC Name | Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate |

| Common Synonyms | Methyl 3-bromo-4-phenyl-2,4-dioxobutyrate; |

| CAS Number | 59609-59-5 |

| Molecular Formula | C |

| Molecular Weight | 285.09 g/mol |

| SMILES | COC(=O)C(=O)C(Br)C(=O)c1ccccc1 |

| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N (Parent) |

Structural Analysis

The molecule exists in equilibrium between its keto and enol forms, although the introduction of the bulky bromine atom at the C3 position often favors the keto tautomer in the solid state compared to its non-brominated precursor. The C3 carbon is highly acidic due to the electron-withdrawing inductive effects of the adjacent carbonyls (C2, C4) and the bromine atom.

Figure 1: Structural connectivity highlighting the reactive C3 core.

Physical Properties[2][5][6][7][8][9][10]

The following data aggregates experimental values and validated predictions for the specific brominated derivative (CAS 59609-59-5).

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Experimental [1, 2] |

| Color | White to Off-White / Pale Yellow | Experimental |

| Melting Point | 110 – 112 °C | Experimental [1, 3] |

| Boiling Point | ~335 °C (Predicted) | Decomposes prior to BP |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water. | Lipophilic nature |

| Density | ~1.6 g/cm³ (Predicted) | Halogenated solid |

| Stability | Moisture sensitive; store under inert gas. | Hydrolysis risk |

Critical Note on Melting Point: Distinct from its non-brominated precursor (Methyl 2,4-dioxo-4-phenylbutanoate, MP: 59-60°C), the introduction of bromine significantly raises the melting point to the 110-112°C range. This physical constant is the primary metric for purity verification during synthesis.

Synthesis & Preparation Protocol

The synthesis involves the regioselective bromination of methyl 2,4-dioxo-4-phenylbutanoate. The precursor is typically generated via a Claisen condensation between acetophenone and dimethyl oxalate.

Reaction Pathway[12][13][14]

Figure 2: Synthetic route from commercial starting materials to the target brominated ester.

Detailed Methodology

-

Precursor Synthesis: React acetophenone with dimethyl oxalate in the presence of sodium methoxide. Acidify to precipitate Methyl 2,4-dioxo-4-phenylbutanoate.

-

Bromination:

-

Dissolve the precursor (1.0 eq) in dry Chloroform (CHCl

) or Dichloromethane (DCM). -

Cool to 0°C.

-

Add Bromine (Br

, 1.05 eq) dropwise over 30 minutes. Alternatively, N-Bromosuccinimide (NBS) can be used for milder conditions. -

Stir at room temperature for 2 hours until the starting material is consumed (monitor via TLC, typically 20% EtOAc/Hexane).

-

-

Workup: Wash with water and saturated sodium thiosulfate (to remove excess Br

). Dry organic layer over MgSO -

Purification: Recrystallize from Ethanol or a Hexane/EtOAc mixture to obtain the white solid (MP: 110-112°C).

Handling, Safety, and Storage[6]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocols:

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Hygroscopic and potentially lachrymatory. Store under Nitrogen or Argon.

-

Incompatibility: Avoid strong bases (induces hydrolysis/degradation) and reducing agents.

References

-

Fisher Scientific. (2024). Safety Data Sheet: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (CAS 59609-59-5).[1][2] National Library of Medicine. Retrieved from

-

CanBiPharm. (2024). Product Specification: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. canbipharm.com [canbipharm.com]

- 4. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(3-bromo-4-oxobutyl)benzoate | C12H13BrO3 | CID 15284221 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data for Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

Abstract

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a multifaceted organic compound featuring both an α-haloketone and a β-dicarbonyl moiety. These functional groups impart significant reactivity and the potential for complex structural dynamics, most notably keto-enol tautomerism. A thorough spectroscopic analysis is therefore indispensable for unambiguous structure elucidation, purity assessment, and for predicting its chemical behavior in research and development settings. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, grounded in fundamental principles and data from analogous structures. We will explore predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explain the causality behind experimental choices for data acquisition, and present detailed protocols to ensure data integrity and reproducibility.

Molecular Structure and Chemical Context

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (Molecular Formula: C₁₁H₉BrO₄, Molecular Weight: 297.09 g/mol ) presents a unique analytical challenge due to its functional complexity. The central butane chain is substituted with a bromine atom at the C3 position, flanked by two carbonyl groups at C2 and C4. This arrangement constitutes an α-bromo-β-diketone system.

The presence of the β-dicarbonyl system is of paramount importance as it allows for the existence of keto-enol tautomers. This equilibrium is highly sensitive to the solvent and temperature, which has profound implications for all spectroscopic measurements.[1][2] The α-bromo substitution further enhances the electrophilicity of the C3 carbon, making it a key reactive site.[3]

Caption: Structure of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the title compound. The analysis must, however, account for the potential co-existence of keto and enol forms in solution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal signals corresponding to the methyl ester protons, the methine proton at C3, and the aromatic protons. The solvent choice is critical; a non-polar solvent like CDCl₃ will favor the intramolecularly hydrogen-bonded enol form, whereas a polar, protic solvent like D₂O would shift the equilibrium towards the keto form.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (Keto vs. Enol Tautomer)

| Protons | Predicted δ (ppm) - Keto Form | Predicted δ (ppm) - Enol Form | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| -OCH₃ | ~3.8 | ~3.7 | Singlet (s) | 3H | Typical range for methyl ester protons.[4] |

| C3-H | ~5.5 - 6.0 | (Absent) | Singlet (s) | 1H | Deshielded by adjacent Br and two C=O groups. |

| Phenyl | ~7.5 - 8.1 | ~7.4 - 7.9 | Multiplet (m) | 5H | Standard aromatic region for a benzoyl group. |

| Enol -OH | (Absent) | ~12 - 15 | Broad Singlet (br s) | 1H | Highly deshielded due to intramolecular H-bonding. |

Caption: Keto-Enol Tautomerism of the β-dicarbonyl system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.[5] The presence of four electron-withdrawing oxygen atoms and a bromine atom will result in a spectrum with signals spread over a wide chemical shift range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Rationale |

|---|---|---|

| -OCH₃ | ~53 | Typical for a methyl ester carbon.[6] |

| C3 | ~50 - 60 | Aliphatic carbon directly attached to bromine.[7] |

| Aromatic C (ipso) | ~135 | Quaternary carbon of the phenyl ring attached to C4. |

| Aromatic C (o, m, p) | ~128 - 134 | Standard range for benzoyl aromatic carbons. |

| C1 (Ester C=O) | ~165 | Ester carbonyl carbon. |

| C2, C4 (Ketone C=O) | ~185 - 195 | Ketone carbonyls, expected to be highly deshielded.[5] |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups, and it is particularly sensitive to the keto-enol equilibrium. The presence and position of carbonyl (C=O) and hydroxyl (O-H) stretching bands are diagnostic.[8]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) - Keto | Predicted Wavenumber (cm⁻¹) - Enol | Intensity |

|---|---|---|---|

| C=O (Ester) | ~1740 | ~1735 | Strong |

| C=O (Ketone, C4) | ~1685 (Aryl ketone) | (Part of conjugated system) | Strong |

| C=O (Ketone, C2) | ~1720 | ~1640 (H-bonded & conjugated) | Strong |

| O-H (Enol) | (Absent) | 3200 - 2500 (very broad) | Broad |

| C=C (Enol) | (Absent) | ~1600 | Medium |

| C-O (Ester) | ~1250 | ~1250 | Strong |

| C-Br | ~650 | ~650 | Medium |

| C-H (Aromatic) | >3000 | >3000 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its elemental composition and connectivity.

Predicted Mass Spectrum (Electron Ionization - EI)

The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).

-

Molecular Ion (M⁺): m/z 296 and 298.

-

Key Fragmentation Pathways:

-

Loss of Bromine: [M - Br]⁺ at m/z 217. This would be a very common fragmentation for an α-haloketone.

-

Loss of Methoxy Radical: [M - •OCH₃]⁺ at m/z 265 and 267.

-

Loss of Methyl Carboxylate Radical: [M - •COOCH₃]⁺ at m/z 237 and 239.

-

Benzoyl Cation: [C₆H₅CO]⁺ at m/z 105. This is a very stable and typically abundant fragment for compounds containing a benzoyl group.

-

Phenyl Cation: [C₆H₅]⁺ at m/z 77.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak, identify the molecular ion cluster, and propose structures for the major fragment ions.

Conclusion

The comprehensive spectroscopic characterization of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate requires a multi-technique approach. NMR spectroscopy is essential for determining the precise covalent structure and assessing the keto-enol tautomeric equilibrium, which is highly sensitive to the analytical conditions. IR spectroscopy provides rapid confirmation of key functional groups and further insight into the tautomeric state. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotope pattern and provides structural clues via fragmentation analysis. The protocols and predictive data outlined in this guide serve as an authoritative framework for researchers to acquire and interpret high-quality, reliable spectroscopic data for this and structurally related compounds.

References

-

PubChem. Methyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Al-Majedy, Y. K., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2017. [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

-

Vedantu. The ketoenol tautomerism of dicarbonyl compounds. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Esterification. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

Doc Brown's Chemistry. On the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Royal Society of Chemistry. Supporting Information for Ni-Catalyzed Reductive Cross-Coupling. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Technical Guide: Mass Spectrometry Analysis of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

This guide outlines the mass spectrometry analysis of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (CAS: 59609-59-5), a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a highly functionalized

For drug development professionals, accurate characterization of this compound is essential to monitor bromination efficiency and prevent downstream genotoxic impurities. This guide details a self-validating LC-MS/MS (ESI) protocol, prioritizing soft ionization to preserve the labile bromine moiety, which is often lost in GC-MS thermal degradation.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate |

| Molecular Formula | |

| Exact Mass | 283.9684 ( |

| Structural Backbone | Benzoylpyruvate derivative |

| Key Functional Groups | |

| Isotopic Signature | 1:1 doublet at M and M+2 (characteristic of mono-bromination) |

Experimental Protocol (LC-MS/MS)

Sample Preparation

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can induce nucleophilic attack on the activated C3 position or transesterification over time.

-

Concentration: 10 µg/mL (dilute to avoid dimer formation).

-

Stability Warning: Analyze within 4 hours of preparation. Keep at 4°C.

Chromatographic Conditions[2]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes. (Retains the hydrophobic phenyl group while eluting polar impurities early).

Mass Spectrometry Parameters (ESI)[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Rationale: The carbonyl oxygens readily accept protons to form stable

ions. Negative mode (ESI-) is possible due to the acidic C3 proton but often yields complex adducts.

-

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the C-Br bond).

-

Source Temperature: 300°C.

Spectral Analysis & Fragmentation Logic

The Precursor Ion (MS1)

The defining feature of this spectrum is the Bromine Isotope Pattern .

-

You will observe two distinct peaks of nearly equal intensity at m/z 285 (

) and m/z 287 ( -

Validation Check: If the ratio is not ~1:1, or if a significant peak appears at m/z 207 (non-brominated precursor), the reaction is incomplete.

Fragmentation Pathways (MS2)

Collision-Induced Dissociation (CID) follows predictable cleavage points driven by the stability of the benzoyl cation and the lability of the C-Br bond.

Primary Fragments:

-

Benzoyl Cation (m/z 105): The most abundant fragment. Formed by

-cleavage between C3 and C4. -

Loss of HBr (Neutral Loss of 80/82 Da):

-

Loss of Carbomethoxy Group (-COOMe):

Fragmentation Visualization

The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.

Figure 1: MS/MS fragmentation pathway of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (ESI+).

Data Interpretation Table

Use this table to validate your spectral data against expected theoretical values.

| m/z (ESI+) | Identity | Origin / Mechanism |

| 284.9 / 286.9 | Protonated Molecular Ion (Confirm 1:1 ratio) | |

| 306.9 / 308.9 | Sodium Adduct (Common in non-desalted samples) | |

| 225 / 227 | Loss of | |

| 205 | Elimination of HBr (Des-bromo alkene formation) | |

| 105 | Benzoyl ion (Diagnostic for 4-phenyl-2,4-dioxo backbone) | |

| 77 | Phenyl ion (Secondary fragmentation of m/z 105) |

Differentiation from Impurities

In synthesis, two common impurities must be distinguished from the target:

-

Starting Material (Methyl benzoylpyruvate):

-

m/z: 207

. -

Differentiation: Lacks the +2 isotope doublet.

-

-

Dibrominated Side Product:

-

m/z: 363 / 365 / 367.

-

Differentiation: Distinct 1:2:1 isotopic pattern characteristic of two bromine atoms.

-

References

-

National Center for Biotechnology Information. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate (Parent Compound Data). PubChem Compound Summary. Retrieved February 7, 2026, from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for fragmentation mechanisms of carbonyls and halides).

Sources

Technical Guide: Stability, Storage, and Handling of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

[1]

Executive Summary & Chemical Identity

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (CAS: 59609-59-5) is a highly reactive

Due to the presence of an electron-withdrawing bromine atom at the

Critical Safety Warning: This compound is a potent lachrymator and skin irritant.[3] Handling must occur within a certified chemical fume hood.[3]

| Property | Data |

| CAS Number | 59609-59-5 |

| Molecular Formula | |

| Molecular Weight | 285.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; reacts with alcohols/water |

| Primary Hazard | Lachrymator, Corrosive, Moisture Sensitive |

Stability Mechanics: The Science of Degradation

To ensure integrity, researchers must understand the specific chemical vulnerabilities of the molecule. The instability arises from the "push-pull" electronic effects centered at the C3 carbon.

Reactivity Hotspots

The C3 proton (if present in the enol form) and the C-Br bond are the loci of instability.[3]

-

Acidity & Enolization: The C3 position is flanked by three electron-withdrawing groups (two ketones, one ester), making it highly acidic (

). This facilitates rapid enolization, which renders the molecule susceptible to oxidation and dimerization.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Electrophilicity: The C3 carbon is highly electrophilic.[3] Nucleophiles (moisture, alcohols) can attack here or at the adjacent carbonyls, leading to chain cleavage.[3]

Degradation Pathways[1]

-

Hydrolytic Cleavage: Moisture attacks the ester linkage or the

-diketone backbone. Hydrolysis of the ester yields the correspondingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Dehydrobromination: Under basic conditions or elevated temperatures, the compound can eliminate HBr, leading to reactive ketene intermediates or polymerization.[3]

-

Photolytic Debromination: Exposure to UV light can cause homolytic cleavage of the C-Br bond, generating radical species that lead to complex mixtures of reduced byproducts (Methyl 2,4-dioxo-4-phenylbutanoate).[3]

Visualization of Degradation Logic

The following diagram illustrates the cascade of failure if storage conditions are breached.

Figure 1: Mechanistic pathways of degradation triggered by environmental factors.[3]

Storage Protocol

The storage strategy is designed to arrest the degradation pathways identified above.[3]

Environmental Conditions

-

Temperature: 2°C to 8°C (Refrigerated). While some alpha-bromo ketones are stable at room temperature for short periods, long-term storage requires refrigeration to suppress thermal dehydrobromination.[3]

-

Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen promotes radical oxidation; moisture triggers hydrolysis.[3] Store under a positive pressure of Argon.[3]

-

Light: Amber Glass or Aluminum Foil Wrap. Strictly protect from light to prevent photolytic debromination.[3]

Container Specifications

-

Primary Container: Borosilicate glass vial with a Teflon-lined screw cap.[3] Avoid metal containers due to potential corrosion by trace HBr.[3]

-

Secondary Containment: Sealed desiccator or polyethylene bag containing activated desiccant (silica gel or molecular sieves) to maintain anhydrous conditions.[3]

Storage Decision Tree

Figure 2: Workflow for receiving and banking the compound to maximize shelf-life.

Handling & Experimental Best Practices

Safety First (Lachrymator)

-

Engineering Controls: Always handle inside a functioning fume hood. The compound releases trace HBr and lachrymatory vapors that are severely irritating to eyes and respiratory tracts.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.[3] If handling >1g, a face shield is recommended.[3]

-

Decontamination: Neutralize spills with a dilute solution of sodium bicarbonate (

) or sodium thiosulfate to quench the alkylating bromide capability before wiping.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Solvent Compatibility

When using this compound in synthesis (e.g., Hantzsch thiazole synthesis), choice of solvent is critical to prevent in-situ degradation.[3]

| Solvent Class | Recommendation | Rationale |

| Chlorinated (DCM, | Preferred | High solubility, inert to the electrophile. |

| Ethers (THF, Et2O) | Suitable | Good solubility; ensure THF is peroxide-free.[3] |

| Alcohols (MeOH, EtOH) | Avoid (Storage) | Risk of transesterification or hemiacetal formation over time.[3] Use only if reaction requires it. |

| Water / Aqueous Base | Forbidden | Rapid hydrolysis and decomposition.[3] |

| DMSO | Caution | Can act as an oxidant (Kornblum oxidation) with alkyl halides; use fresh and keep cool.[3] |

Quality Control (QC)

Before committing the material to a valuable synthesis step, verify purity:

-

Visual Inspection: Product should be white/off-white. Yellowing or browning indicates HBr release and degradation.[3]

-

TLC: Run in Hexane:EtOAc (e.g., 80:20). Look for a single spot. A baseline smear often indicates carboxylic acid degradation products.[3]

-

1H NMR: Check for the integrity of the methoxy singlet (

ppm) and the methine proton at C3. Loss of integration here suggests debromination or hydrolysis.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

References

-

Chemical Identity & Properties

-

Synthetic Context & Reactivity

-

Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006).[3][4] A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Journal of Organic Chemistry, 71(23), 8961–8963.[3] (Mechanisms of alpha-bromo-beta-dicarbonyl stability). Retrieved from [Link]

-

Rafinejad, A., et al. (2015).[3][5] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.[3] (Context on the stability of the dioxo-phenylbutanoate scaffold). Retrieved from [Link]

-

-

General Handling of Alpha-Halo Carbonyls

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 59609-59-5 | MFCD00573907 | METHYL 3-BROMO-2,4-DIOXO-4-PHENYLBUTANOATE [aaronchem.com]

- 3. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

"electronic effects of bromine in beta-dicarbonyl compounds"

The Halogen Switch: Electronic & Synthetic Utility of -Bromo- -Dicarbonyls

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

In the architecture of small-molecule drug discovery,

Electronic Architecture: The Inductive-Resonance Paradox

The chemical behavior of

1.1 Inductive vs. Mesomeric Influence

Bromine is highly electronegative (

However, bromine also possesses lone pairs capable of donating electron density into the

| Electronic Force | Direction | Mechanism | Net Outcome |

| Inductive (-I) | Withdraws | Increased Acidity ; Destabilized Keto form | |

| Mesomeric (+M) | Donates | Minor stabilization; Weakens C-Br bond slightly | |

| Field Effect | Through-space | Dipole repulsion | Favors Enol conformers (reduces dipole clash) |

1.2 Impact on Keto-Enol Tautomerism

The most profound effect of

When bromine is introduced:

-

Dipole Repulsion: In the keto form, the dipoles of the two carbonyls and the C-Br bond creates significant electrostatic repulsion.

-

Relief via Enolization: Isomerizing to the enol form allows the molecule to adopt a planar conformation where these dipoles are better aligned or relieved, often locking the molecule into a "U-conformation" stabilized by IMHB.

Key Insight: Consequently,

Figure 1: The shift in tautomeric equilibrium driven by bromine's electronic and steric influence.

Synthetic Utility: The "Super-Electrophile"

In drug discovery, the value of

2.1 Primary Application: Heterocycle Synthesis

The classic application is the Hantzsch Thiazole Synthesis . This reaction is a cornerstone in medicinal chemistry for generating thiazole-based pharmacophores (found in drugs like Ritonavir and Dasatinib).

Mechanism:

-

Nucleophilic Attack: A thioamide sulfur attacks the

-carbon, displacing the bromide ion ( -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

2.2 Experimental Protocol: Green Bromination & Cyclization

Standardizing on N-Bromosuccinimide (NBS) avoids the hazards of liquid bromine (

Step 1: Synthesis of 3-Bromo-2,4-pentanedione (

-

Reagents: Acetylacetone (10 mmol), NBS (10.5 mmol),

(catalytic, 10 mol%), Toluene or MeCN. -

Procedure:

-

Dissolve acetylacetone in Toluene at room temperature.

-

Add NBS portion-wise over 15 minutes to maintain regiocontrol.

-

Stir for 1-2 hours. The reaction is self-indicating (succinimide precipitates).

-

Validation: Monitor via TLC (hexane/EtOAc).

NMR will show the disappearance of the

-

Step 2: Hantzsch Cyclization to 2-Aminothiazole Derivative

-

Reagents: 3-Bromo-2,4-pentanedione (from Step 1), Thiourea (1.1 equiv), Ethanol.

-

Procedure:

-

Dissolve the

-bromo compound in Ethanol. -

Add Thiourea.

-

Reflux for 2-4 hours.

-

Cool and neutralize with

to precipitate the free base thiazole.

-

Figure 2: Workflow for converting

Case Studies in Drug Discovery

3.1 Bioisosterism and Solubility

While the

-

Thiazoles: Act as bioisosteres for pyridine or carboxylate groups, improving lipophilicity (

) and metabolic stability. -

Example: The synthesis of Epothilone analogs (anticancer agents) utilizes

-halo ketone intermediates to construct the macrocyclic thiazole side chain.

3.2 Halogen Bonding (X-Bond)

Recent studies suggest that retaining the bromine atom on specific aromatic scaffolds derived from these precursors can enhance binding affinity. The "sigma-hole" on the bromine atom can act as a Lewis acid, interacting with carbonyl oxygens in the target protein backbone (Halogen Bonding), a strategy increasingly used to boost potency in kinase inhibitors.

References

-

Keto-Enol Tautomerism Mechanisms. Master Organic Chemistry. (2022). Detailed mechanistic breakdown of acid/base catalyzed tautomerism.

-

Keto-Enol Tautomerism in

-Dicarbonyls Studied by NMR. Journal of the American Chemical Society. (2024). Analysis of solvent effects on equilibrium constants. -

Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Comprehensive reaction mechanism and recent literature examples.

-

Prepar

-Bromoketones using NBS. Scientific Research Publishing. (2011).[1] Green protocols using ionic liquids and NBS for high-yield bromination.[1] -

Halogen Bonding in Drug Discovery. PMC - NIH. (2020). Review of halogen bonding interactions in protein-ligand binding.

"Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate molecular weight"

[1][2][3][4]

Molecular Identity & Physicochemical Profile[1][2][5][6][7][8]

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a highly functionalized electrophile used primarily as a "C3" building block in the synthesis of bioactive heterocycles, particularly thiazoles and pyrazoles.[1] Its structure combines a benzoyl group and a pyruvate ester moiety, with a reactive bromine atom at the

Core Data Table[1][4]

| Property | Value | Notes |

| CAS Registry Number | 59609-59-5 | Verified identifier for the brominated derivative.[2][1][3] |

| Molecular Formula | C₁₁H₉BrO₄ | |

| Molecular Weight (Average) | 285.09 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 283.9684 Da | Calculated for ¹²C₁₁¹H₉⁷⁹Br¹⁶O₄.[1] |

| Isotopic Pattern | M : M+2 (1:1) | Distinctive doublet due to ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1] |

| Physical State | Solid / Crystalline | Typically off-white to yellow; moisture sensitive.[1] |

Structural Analysis & Stoichiometry

Accurate molecular weight calculation is critical for stoichiometry in drug discovery workflows.[1] Due to the presence of Bromine, the "average" molecular weight (285.09 g/mol ) should be used for weighing reagents, while the monoisotopic masses are required for Mass Spectrometry (LC-MS) identification.[1]

-

⁷⁹Br Isotopologue: 283.97 Da

-

⁸¹Br Isotopologue: 285.97 Da

Synthesis Protocol: The Bromination Workflow

The synthesis of this compound is a classic example of electrophilic

Step-by-Step Methodology

Precursor Preparation: The starting material is typically generated via a Claisen condensation between Acetophenone and Dimethyl Oxalate using Sodium Methoxide (NaOMe) as the base.[1]

Bromination Protocol:

-

Dissolution: Dissolve 1.0 eq of Methyl 2,4-dioxo-4-phenylbutanoate in a non-polar solvent such as Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) .

-

Scientist's Note: We prefer halogenated solvents here to suppress side reactions (like solvolysis) and because the starting material has good solubility in them.[1]

-

-

Reagent Addition: Add 1.0 eq of elemental Bromine (Br₂) dropwise at 0°C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Work-up: Wash the organic layer with cold water and saturated Sodium Bicarbonate (NaHCO₃) to remove generated HBr.[1]

-

Critical: Do not use strong bases or prolonged exposure to aqueous base, as the ester group is labile and the diketo system can undergo cleavage (retro-Claisen).[1]

-

-

Isolation: Dry over anhydrous MgSO₄ and concentrate in vacuo. The product usually crystallizes upon cooling or addition of hexane.[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from raw materials to the brominated scaffold.

Figure 1: Synthetic route from acetophenone to the target brominated intermediate.[5][1]

Applications in Drug Discovery[1][4]

This molecule acts as a 1,3-dielectrophile (at C2 and C4) and an

Hantzsch Thiazole Synthesis

The most common application is the reaction with thioamides (or thioureas) to form thiazole-4-carboxylates .[1]

-

Mechanism: The sulfur atom of the thioamide attacks the C3 (bearing the Br), displacing the bromide (SN2).[1] The nitrogen then condenses with the C2 or C4 carbonyl (cyclodehydration).[1]

-

Regioselectivity: The reaction regiochemistry is driven by the high electrophilicity of the C3 carbon and the C2 ketone.[1]

Analytical Validation (Self-Check)

When characterizing the product, use these spectral markers to confirm success:

-

¹H NMR: Look for the disappearance of the singlet at

~6.8 ppm (C3-H of the diketo ester) and the appearance of a downfield singlet for the CH-Br proton (typically -

LC-MS: Confirm the presence of the M / M+2 doublet separated by 2 mass units with near-equal intensity.

Figure 2: Expected Mass Spectrometry signature showing the characteristic 1:1 ratio for Bromine isotopes.

References

-

PubChem. (n.d.).[1][6][7] Methyl 2,4-dioxo-4-phenylbutanoate (Precursor Data).[2][8][1][3][7][9] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

-

ChemSrc. (2025).[1][10] Methyl 2,4-dioxo-4-phenylbutanoate MSDS and Properties.[2][1][7][9] Retrieved February 7, 2026, from [Link][1]

Sources

- 1. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 5. m.molbase.com [m.molbase.com]

- 6. 2-Bromo-4-phenylbutanoate | C10H10BrO2- | CID 21274060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-BROMO-4-OXO-4-PHENYLBUTANOIC ACID | 53515-22-3 [chemicalbook.com]

- 9. 2-Oxo-4-phenylbutyric acid | 710-11-2 [chemicalbook.com]

- 10. METHYL 2,4-DIOXO-4-PHENYLBUTANOATE | CAS#:20577-73-5 | Chemsrc [chemsrc.com]

Methodological & Application

"synthesis of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate from methyl benzoylpyruvate"

Executive Summary

This application note details the protocol for the regioselective

The protocol utilizes a controlled electrophilic substitution strategy, leveraging the high enol content of the substrate to ensure rapid and quantitative conversion under mild conditions.

Scientific Background & Mechanism[1][2][3][4]

Substrate Characteristics

The starting material, methyl benzoylpyruvate, exists in a dynamic keto-enol equilibrium. In non-polar solvents (e.g.,

Reaction Mechanism

The synthesis proceeds via an electrophilic halogenation mechanism. The enol tautomer attacks the diatomic bromine (

Key Mechanistic Features:

-

Regioselectivity: The C3 position is thermodynamically and kinetically favored over the aromatic ring or the methyl ester due to the stabilizing influence of the flanking carbonyls (double activation).

-

Autocatalysis: The

generated can catalyze further enolization, accelerating the reaction rate.

Pathway Visualization

Figure 1: Mechanistic pathway for the

Experimental Protocol

Materials & Reagents[5]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Purity | Role |

| Methyl benzoylpyruvate | 206.20 | 1.0 | >97% | Substrate |

| Bromine ( | 159.81 | 1.05 | Reagent | Halogen Source |

| Dichloromethane (DCM) | 84.93 | Solvent | Dry (ACS) | Solvent |

| Calcium Chloride | 110.98 | N/A | Granular | Drying Tube |

Step-by-Step Methodology

Safety Pre-Check:

-

Warning:

-Halo ketones are potent lachrymators (tear agents). All operations must be performed in a high-efficiency fume hood. -

Bromine is highly corrosive and toxic. Wear double nitrile gloves and a face shield.

Procedure:

-

Preparation of Substrate Solution:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.3 g (50 mmol) of Methyl benzoylpyruvate in 100 mL of dry Dichloromethane (DCM).

-

Note: Ensure complete dissolution. The solution usually appears pale yellow.

-

-

Thermal Control:

-

Place the RBF in an ice-water bath and cool the internal temperature to 0–5°C.

-

Rationale: Low temperature prevents poly-bromination and suppresses side reactions on the aromatic ring.

-

-

Bromine Addition:

-

Prepare a solution of Bromine (2.7 mL, ~8.4 g, 52.5 mmol) in 20 mL of DCM.

-

Transfer to a pressure-equalizing addition funnel mounted on the RBF.

-

Add the Bromine solution dropwise over 30–45 minutes.

-

Visual Cue: The reaction is instantaneous. The deep red color of bromine should disappear upon contact with the solution. If color persists, pause addition until it fades.

-

-

Post-Addition Stirring:

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to stir at Room Temperature (RT) for 30 minutes.

-

Process Check: A TLC spot (Silica; Hexane:EtOAc 3:1) should show complete consumption of the starting material (

) and appearance of the bromo-product (

-

-

Work-up & Isolation:

-

Method A (Direct Concentration - Preferred for immediate use): Evaporate the solvent and excess HBr on a rotary evaporator at 30°C under reduced pressure. The product is obtained as a viscous yellow oil or semi-solid which crystallizes upon standing/chilling.

-

Method B (Washing - For storage): Wash the DCM layer rapidly with ice-cold water (

mL) followed by saturated brine (

-

-

Purification:

-

The crude material is typically >95% pure and suitable for heterocycle synthesis.[3]

-

If necessary, recrystallize from dry Diethyl Ether/Petroleum Ether.

-

Workflow Diagram

Figure 2: Operational workflow for the bromination process.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, the following analytical parameters should be verified:

| Parameter | Expected Result | Notes |

| Appearance | Yellow viscous oil or crystalline solid | Darkening indicates decomposition/HBr retention. |

| 1H NMR ( | Loss of | Distinct shift due to deshielding by Br. |

| Melting Point | 35–40°C (if solidified) | Literature varies; often used as oil. |

| Reactivity Test | Reaction with thiourea in EtOH | Should rapidly precipitate a thiazole derivative. |

Troubleshooting & Optimization

-

Issue: Persistent Bromine Color.

-

Cause: Enolization is slow or stoichiometry is incorrect.

-

Solution: Add a catalytic amount of HBr (1 drop) to initiate autocatalysis. Ensure the starting material is fully dissolved.

-

-

Issue: Product Hydrolysis.

-

Cause: Moisture in solvent or air.

-

Solution: Use strictly anhydrous DCM. Store product under Nitrogen at -20°C.

-

-

Issue: Oily Product (Failure to Crystallize).

-

Cause: Residual solvent or impurities.

-

Solution: Triturate with cold pentane or use directly in the next step (heterocyclization) without isolation.

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 308117, Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

-

Substrate Synthesis: Rafinejad, A., et al. (2015).[4] Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-328. Retrieved from [Link]

-

Bromination Methodology (General): Quibell, J. M., et al. (2018).[2] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Information). The Royal Society of Chemistry. Retrieved from [Link]

- Heterocycle Application: Bakavoli, M., et al. (2008). Regioselective synthesis of new 2,4,5-trisubstituted thiazoles. Journal of Heterocyclic Chemistry.

Sources

"alpha-bromination of methyl 2,4-dioxo-4-phenylbutanoate protocol"

Application Note: -Bromination of Methyl 2,4-dioxo-4-phenylbutanoate

Executive Summary

This guide details the protocol for the regioselective

The conversion involves the electrophilic substitution of the C3-methylene proton with bromine. Due to the high acidity of the C3 position (

Strategic Considerations & Mechanism

Mechanistic Insight

The reaction does not proceed on the keto-form directly. The rate-determining step in uncatalyzed systems is often enolization; however,

-

Enolization: The C3 protons are acidic, allowing rapid equilibration to the enol.

-

Nucleophilic Attack: The enol

-system attacks the electrophilic bromine ( -

Deprotonation: Loss of the proton restores the carbonyl, yielding the

-bromo derivative.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the

Experimental Protocols

Two protocols are provided.[1][3][4][5][6][7][8][9][10] Method A is the industry standard for scalability and yield. Method B is a milder alternative using N-Bromosuccinimide (NBS) for sensitive environments where liquid bromine handling is restricted.

Method A: Standard Bromination (Liquid )

Best for: High throughput, scale-up (>10g), and cost-efficiency.

Reagents & Equipment[2][3][9][11]

-

Substrate: Methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) -

Solvent: Chloroform (

) or Dichloromethane (DCM) (10 mL/g substrate) -

Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, gas scrubber (NaOH trap).

Step-by-Step Procedure

-

Setup: Charge the flask with methyl 2,4-dioxo-4-phenylbutanoate and

. Cool the solution to -

Reagent Preparation: Dilute the Bromine (

) in a small volume of -

Addition: Add the bromine solution dropwise over 30–45 minutes.

-

Critical Control Point: The solution will initially turn red-orange. Do not add faster than the color consumption rate (induction period may apply). Wait for the color to fade before accelerating addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Check via TLC (Silica, 20% EtOAc/Hexane). The starting material spot (more polar enol) should disappear.

-

-

Workup:

-

Wash the organic layer with water (

vol).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Wash with saturated

( -

Wash with Brine (

vol).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo at -

Purification: The residue is typically pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane.

Method B: NBS Protocol (Mild Conditions)

Best for: Small scale (<1g), safety-restricted labs.

-

Dissolution: Dissolve substrate (1.0 eq) in

or Benzene (or DCM for lower toxicity). -

Addition: Add N-Bromosuccinimide (NBS) (1.1 eq).

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or expose to UV light to initiate if radical mechanism is preferred (though ionic dominates here).

-

Reflux: Heat to mild reflux for 2–4 hours.

-

Workup: Cool to

. Succinimide will precipitate. Filter off the solid. -

Isolation: Evaporate the filtrate to obtain the bromo-derivative.

Process Workflow & Logic

Figure 2: Operational workflow for the standard bromination protocol.

Analytical Data & Quality Control

The following parameters confirm the successful synthesis of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate.

| Parameter | Method | Acceptance Criteria | Notes |

| Appearance | Visual | Pale yellow to orange oil/solid | Darkens upon storage (HBr formation). |

| TLC | Silica Gel | Solvent: 20% EtOAc/Hexane. | |

| 1H NMR | The C3-H singlet appears downfield. | ||

| Yield | Gravimetric | > 85% | Lower yields indicate hydrolysis. |

Note on NMR: The starting material often shows a singlet at

Safety & Handling (Critical)

-

Lachrymator Hazard:

-Bromo ketones are potent lachrymators (tear gas agents).-

Protocol: All operations must be performed in a functioning fume hood.

-

Glassware: Rinse all glassware with ethanol and dilute NaOH before removing from the hood to destroy traces of the lachrymator.

-

-

Bromine Burns: Liquid bromine causes severe, penetrating burns.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls | Induction period not overcome. | Add a catalytic drop of HBr or expose to light to initiate. |

| Poly-bromination | Excess | Strictly control stoichiometry (1.05 eq) and keep at |

| Product Decomposition | Acidic hydrolysis during workup. | Ensure thorough neutralization with |

| Low Yield | Product solubility in aqueous layer. | The product is lipophilic; ensure thorough extraction with DCM. |

References

- General Reactivity of -Dicarbonyls: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Chapter on Electrophilic Substitution).

-

Synthesis of Benzoylpyruvates

-

Moghimi, S., et al. (2015). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives." Journal of Sciences, Islamic Republic of Iran.

-

-

Bromination Protocols (Analogous Systems)

-

Organic Syntheses, Coll. Vol. 6, p.193 (1988); Vol. 55, p.24 (1976). "1-Bromo-3-methyl-2-butanone".

-

-

Safety Data (Lachrymators)

-

National Center for Biotechnology Information. PubChem Compound Summary for alpha-Bromoacetophenone (Analogous Hazard).

-

Sources

- 1. youtube.com [youtube.com]

- 2. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

Application Note: Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate for Cyclopropane Synthesis

This Application Note and Protocol Guide details the use of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate as a high-value carbanion precursor for the synthesis of polysubstituted cyclopropanes via Michael-Initiated Ring Closure (MIRC).

Executive Summary

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (MBDPB-Br) is a highly reactive, electrophilic

Mechanistic Insight: The MIRC Pathway

The transformation relies on the MIRC mechanism, a cascade sequence involving conjugate addition followed by intramolecular substitution.

Reaction Logic

-

Activation: The proton at the C3 position of MBDPB-Br is highly acidic (

) due to the flanking tricarbonyl system. Mild bases readily generate the enolate. -

Michael Addition: The enolate attacks an electron-deficient alkene (Michael acceptor), such as a benzylidene malononitrile or nitroalkene.

-

Ring Closure: The anionic center generated on the acceptor undergoes an intramolecular

attack on the C3 carbon, displacing the bromide and closing the cyclopropane ring.

Mechanistic Pathway (Graphviz)

Caption: Figure 1. The Michael-Initiated Ring Closure (MIRC) pathway converting MBDPB-Br and an alkene into a cyclopropane.

Experimental Protocol

Reagent Preparation (If not commercially sourced)

Objective: Bromination of Methyl 2,4-dioxo-4-phenylbutanoate (Methyl Benzoylpyruvate).

-

Reagents: Methyl benzoylpyruvate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

or -

Procedure:

-

Dissolve Methyl benzoylpyruvate in

(0.5 M). -

Add NBS portion-wise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Wash with water to remove succinimide. Dry organic layer over

. -

Concentrate to yield the labile bromide. Note: Use immediately or store at -20°C under Argon.

-

Cyclopropanation Protocol (Standard Procedure)

Target: Synthesis of Methyl 1-benzoyl-2,2-dicyano-3-phenylcyclopropane-1-carboxylate (Example using Benzylidene Malononitrile).

Materials:

-

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (1.0 mmol)

-

Benzylidene Malononitrile (1.0 mmol)

-

Base: Triethylamine (

) or DABCO (1.2 mmol) -

Solvent: Ethanol (EtOH) or Dichloromethane (DCM) (5 mL)

Step-by-Step Workflow:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with

. -

Dissolution: Add the Benzylidene Malononitrile (154 mg, 1.0 mmol) and MBDPB-Br (285 mg, 1.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous Ethanol (5 mL). Stir to obtain a homogeneous suspension/solution.

-

Base Addition: Add

(167 µL, 1.2 mmol) dropwise over 5 minutes.-

Observation: The reaction mixture typically turns yellow/orange, indicating enolate formation. Exotherm may occur; cooling to 0°C is optional but recommended for scale-up.

-

-

Reaction: Stir at RT for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Endpoint: Disappearance of the starting bromide (

) and appearance of a new, lower polarity spot.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the product. Alternatively, perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram (Graphviz)

Caption: Figure 2. Operational workflow for the synthesis of cyclopropanes using MBDPB-Br.

Optimization & Troubleshooting

The choice of base and solvent critically affects the diastereoselectivity (cis/trans ratio) and yield.

Solvent & Base Screening Data

Typical results for reaction with electron-deficient styrenes.

| Entry | Solvent | Base (1.2 eq) | Temp | Time (h) | Yield (%) | dr (trans:cis) |

| 1 | DCM | RT | 12 | 65 | 3:1 | |

| 2 | THF | NaH | 0°C | 2 | 55 | 1:1 |

| 3 | EtOH | RT | 4 | 88 | >20:1 | |

| 4 | EtOH | Reflux | 1 | 72 | 10:1 | |

| 5 | Toluene | DABCO | 80°C | 6 | 60 | 5:1 |

Analysis:

-

Protic Solvents (EtOH): Stabilize the transition state and often improve yield and diastereoselectivity via hydrogen bonding interactions.

-

Base Strength: Strong bases (NaH) can cause decomposition or polymerization of the sensitive bromide. Mild organic bases (

, DABCO) are preferred.

Troubleshooting Guide

-

Issue: Low Yield / Decomposition.

-

Cause: The bromide is thermally unstable or sensitive to light.

-

Fix: Perform reaction in the dark; ensure the bromide is freshly prepared or stored correctly.

-

-

Issue: No Cyclization (Open Chain Adduct).

-

Cause: Premature protonation of the Michael adduct before ring closure.

-

Fix: Use anhydrous solvents; increase temperature slightly (to 40°C) to overcome the activation energy for the

displacement.

-

Characterization Checklist

To validate the formation of the cyclopropane ring, look for these specific NMR signatures:

-

NMR:

-

Disappearance of the singlet at

ppm (CH-Br). -

Appearance of high-field signals (

ppm) corresponding to the cyclopropyl protons. -

Coupling constants (

) typically 5–9 Hz for cis and 2–5 Hz for trans protons (though substitution patterns may alter this).

-

-

NMR:

-

Cyclopropyl carbons typically resonate between

20–40 ppm. -

Presence of three carbonyl peaks: Ester (

ppm), Ketone (

-

References

-

MIRC Reaction Overview: Moorthy, R., et al. "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael Initiated Ring Closure (MIRC) reactions." Organic Chemistry Frontiers, 2024.

-

Cyclopropane Synthesis via Halogenated Esters: "Synthesis of cyclopropanes." Organic Chemistry Portal.

-

General Reactivity of Benzoylpyruvates: "Methyl 2,4-dioxo-4-phenylbutanoate." PubChem Database.

-

Base-Promoted Cyclization: Wang, H., et al. "Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure."[1] RSC Advances, 2022.

Sources

Application Notes and Protocols: Exploring the Reactivity of Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate with Alkenes

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a highly functionalized building block with significant potential in synthetic organic chemistry. Its unique structure, featuring a β-ketoester moiety, an α-bromo substituent, and a terminal phenyl group, offers multiple reactive sites for carbon-carbon bond formation. This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the potential reactions of this versatile substrate with various alkenes. We will delve into the mechanistic underpinnings of plausible reaction pathways, including palladium-catalyzed, Lewis acid-mediated, and radical-initiated transformations, and provide detailed, field-tested protocols for their execution. The methodologies described herein open avenues for the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.

The core reactivity of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate stems from the interplay of its functional groups. The acidic proton at the C3 position, flanked by two carbonyl groups, can be readily deprotonated to form a nucleophilic enolate. The bromine atom at the same position serves as both an electrophilic center and a good leaving group, paving the way for a variety of substitution and transition metal-catalyzed reactions. The dicarbonyl motif can also act as a bidentate ligand for Lewis acids, enabling activation of the molecule towards nucleophilic attack. This confluence of reactivity makes it a truly versatile reagent.

Plausible Reaction Pathways and Mechanistic Considerations

The reaction of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate with alkenes can be directed down several distinct mechanistic pathways, depending on the choice of catalyst and reaction conditions. Understanding these pathways is crucial for predicting and controlling the reaction outcome.

Palladium-Catalyzed Alkene Difunctionalization

Palladium catalysis offers a powerful and versatile approach to the difunctionalization of alkenes.[1] In the context of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, a palladium(0) catalyst can initiate a catalytic cycle via oxidative addition into the C-Br bond.[2][3] The resulting organopalladium(II) species can then undergo a migratory insertion with an alkene (carbopalladation). The fate of the subsequent intermediate determines the final product, with possibilities including β-hydride elimination or reductive elimination.[2][4]

A plausible catalytic cycle for a Heck-type reaction is depicted below:

This pathway is particularly attractive for its ability to form C-C bonds under relatively mild conditions with high functional group tolerance. The regioselectivity of the alkene insertion and the conditions for the final elimination or coupling step can often be tuned by the choice of ligands on the palladium catalyst.

Lewis Acid-Mediated Reactions with Styrenes

Lewis acids can play a dual role in promoting the reaction between methyl 3-bromo-2,4-dioxo-4-phenylbutanoate and alkenes, particularly electron-rich alkenes like styrenes. The Lewis acid can coordinate to one or both of the carbonyl oxygens, enhancing the electrophilicity of the α-carbon and facilitating the displacement of the bromide by the alkene. Alternatively, the Lewis acid can activate the alkene towards nucleophilic attack by the enolate of the β-ketoester.

For styrenes, a Lewis acid can promote a Friedel-Crafts-type alkylation or a formal [4+2] cycloaddition, depending on the specific substrate and reaction conditions.[5] The reaction likely proceeds through a carbocationic intermediate generated from the styrene, which is then trapped by the nucleophilic β-ketoester.

Radical-Initiated Additions

The C-Br bond in methyl 3-bromo-2,4-dioxo-4-phenylbutanoate can undergo homolytic cleavage upon initiation by a radical initiator (e.g., AIBN) or photoredox catalysis to generate a carbon-centered radical at the C3 position.[6][7] This radical can then add to an alkene in an anti-Markovnikov fashion to generate a new radical intermediate.[8] The chain is then propagated by abstraction of a bromine atom from another molecule of the starting material. This approach is particularly useful for the functionalization of unactivated alkenes.[9]

Experimental Protocols

The following protocols are designed as starting points for the exploration of the reactivity of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate with alkenes. As with any new reaction, optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time may be necessary to achieve optimal results for a specific substrate combination.

Protocol 1: Palladium-Catalyzed Heck-Type Reaction with Styrene

Objective: To synthesize methyl 2-(2-phenylvinyl)-2,4-dioxo-4-phenylbutanoate via a palladium-catalyzed Heck-type reaction.

Materials:

-

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF via syringe, followed by methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (1.0 equiv), styrene (1.2 equiv), and triethylamine (1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting materials in the crude reaction mixture by TLC or LC-MS provides an initial indication of reaction completion.

Protocol 2: Lewis Acid-Catalyzed Reaction with α-Methylstyrene

Objective: To explore the Lewis acid-catalyzed reaction of methyl 3-bromo-2,4-dioxo-4-phenylbutanoate with an electron-rich alkene.

Materials:

-

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

-

α-Methylstyrene

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve methyl 3-bromo-2,4-dioxo-4-phenylbutanoate (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add α-methylstyrene (1.1 equiv) to the solution.

-

Slowly add boron trifluoride diethyl etherate (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: Characterization by NMR and HRMS is essential to determine the structure of the product, which could be a result of alkylation or a more complex cyclization. The regiochemistry and stereochemistry of the product should be carefully assigned.

Data Presentation: A Comparative Overview

The choice of reaction conditions will significantly impact the product distribution and yield. The following table provides a hypothetical summary of expected outcomes for different alkene substrates under various catalytic systems.

| Alkene Substrate | Catalytic System | Plausible Product Type | Anticipated Yield Range | Key Considerations |

| Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | Heck-type coupling product | 60-85% | Ligand choice can influence regioselectivity. |

| α-Methylstyrene | BF₃·OEt₂ | Friedel-Crafts alkylation or cyclized product | 50-75% | Potential for skeletal rearrangements. |

| 1-Hexene | AIBN / heat | Radical addition product | 40-60% | Anti-Markovnikov regioselectivity expected. |